N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid
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Overview
Description
N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is a heterocyclic compound that features a thiazole ring substituted with dimethyl groups at positions 4 and 5, and a succinamic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid typically involves the reaction of 4,5-dimethylthiazole with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.
Substitution: Nucleophiles such as amines or alcohols; organic solvents; elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The succinamic acid moiety may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
4,5-Dimethylthiazole: Shares the thiazole core but lacks the succinamic acid moiety.
Succinamic acid: Contains the succinamic acid moiety but lacks the thiazole ring.
N-(4-Methyl-thiazol-2-yl)-succinamic acid: Similar structure with a single methyl group on the thiazole ring.
Uniqueness: N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is unique due to the presence of both the dimethyl-substituted thiazole ring and the succinamic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14/h3-4H2,1-2H3,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCUPZVQVCDTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354807 |
Source
|
Record name | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304459-57-2 |
Source
|
Record name | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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